3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride
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Overview
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an iodine atom at the 3-position and an amine group at the 7-position of the indazole ring, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodine-mediated intramolecular aryl and sp3 C-H amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide and potassium permanganate can be used.
Reducing Agents: For reduction reactions, agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted indazole derivatives.
Scientific Research Applications
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antibacterial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling and gene expression . For example, it can inhibit the activity of phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride include:
4,5,6,7-tetrahydro-1H-indazole: A compound with a similar indazole ring structure but lacking the iodine and amine groups.
1,5,6,7-tetrahydro-4H-indol-4-one: A compound with a similar tetrahydroindazole structure but with a ketone group instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the amine group allows for unique interactions with molecular targets and enables the compound to participate in specific chemical reactions that are not possible with other indazole derivatives .
Properties
CAS No. |
2680543-43-3 |
---|---|
Molecular Formula |
C7H12Cl2IN3 |
Molecular Weight |
336 |
Purity |
95 |
Origin of Product |
United States |
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